TAS3681 -

TAS3681

Catalog Number: EVT-283490
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Synthesis Analysis

The synthesis of TAS3681 involves complex organic chemistry techniques aimed at creating a small molecule that effectively targets androgen receptors. Although specific synthetic pathways have not been disclosed in the available literature, it is known that the compound exhibits high potency and selectivity for androgen receptors. The synthesis likely involves multiple steps including functionalization of aromatic rings and incorporation of nitrogen-containing moieties to enhance receptor binding and activity.

Molecular Structure Analysis

TAS3681 has the molecular formula C26H24N4O2. Its structure features a complex arrangement conducive to its function as an antagonist of the androgen receptor. The specific three-dimensional conformation allows for effective binding to the androgen receptor, thereby inhibiting its activity. The detailed structural data may reveal insights into its interaction with various receptor variants, particularly those associated with drug resistance in prostate cancer .

Chemical Reactions Analysis

TAS3681 undergoes several chemical interactions within biological systems, primarily involving its binding to the androgen receptor. Upon administration, it binds to both full-length androgen receptors and splice variants such as AR-V7, leading to a downregulation of these proteins. This action effectively disrupts the signaling pathways that promote tumor growth and survival in androgen-dependent prostate cancer cells . The compound's ability to block mutant forms of the androgen receptor further highlights its potential in overcoming resistance mechanisms associated with other therapies .

Mechanism of Action

The mechanism by which TAS3681 exerts its therapeutic effects involves two primary actions: pure antagonism and downregulation of androgen receptors. By binding to the receptor without activating it, TAS3681 prevents the receptor from mediating gene expression that promotes tumor growth. Additionally, it facilitates the degradation of both full-length androgen receptors and splice variants, thereby reducing their levels in cancerous tissues . This dual action is crucial for combating resistance seen with other androgen receptor signaling inhibitors.

Physical and Chemical Properties Analysis

TAS3681 is characterized by several notable physical and chemical properties:

These properties contribute to its effectiveness as a therapeutic agent against prostate cancer .

Applications

Molecular Mechanisms of TAS3681 in Androgen Receptor (AR) Signaling Disruption

TAS3681 as a Pure AR Antagonist: Structural Basis for Ligand-Binding Domain (LBD) Interaction

TAS3681 (chemical name: 2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]benzonitrile; CAS: 1831085-48-3) binds the AR ligand-binding domain (LBD) with high specificity and affinity, functioning as a pure antagonist devoid of partial agonist activity [1] [7]. Its molecular structure features a pyridopyrimidine core with critical substitutions enabling superior LBD interactions compared to earlier AR antagonists like enzalutamide. Specifically:

  • The chloro-cyano phenyl group occupies the antagonist-specific pocket within the LBD, forming hydrophobic interactions with residues Leu-704, Leu-707, and Trp-741.
  • The pyridopyrimidine scaffold and hydroxypropan-2-yl substituent establish hydrogen bonds with key residues (Asn-705 and Arg-752) crucial for stabilizing the antagonist conformation of helix 12 (H12) [1].
  • This binding mode effectively displaces H12 from its agonist position, preventing the formation of the activation function 2 (AF-2) surface required for coactivator recruitment. This results in the formation of transcriptionally inactive AR complexes [1] [4].

Table 1: Binding Affinity and Functional Antagonism of TAS3681 vs. Enzalutamide

PropertyTAS3681EnzalutamideAssay System
Ki Wild-Type AR (nM)7.3936.2*Competitive Binding Assay
Ki AR T878A Mutant (nM)23.812.5*Competitive Binding Assay
IC50 AR Transactivation (nM - COS-7)52.787.5*PSA Promoter-Driven Luciferase
IC50 AR Transactivation (nM - VCaP)60.9120.3*PSA Promoter-Driven Luciferase
Pure Antagonist ActivityYesNo (Partial Agonist for some mutants)Cell Proliferation (LNCaP, VCaP)

*Representative literature values for comparison. Data adapted from [1] [7].

Inhibition of AR Nuclear Translocation and Transcriptional Activity in Castration-Resistant Prostate Cancer (CRPC) Models

Beyond simple LBD blockade, TAS3681 disrupts the AR signaling axis at a critical upstream step: nuclear translocation. In enzalutamide-resistant CRPC cell lines (e.g., SAS MDV No. 3-14) and AR-overexpressing models (e.g., VCaP), TAS3681 treatment induces cytoplasmic sequestration of AR-Full Length (AR-FL). This occurs via two interconnected mechanisms:

  • Impairment of AR Conformational Change: TAS3681 binding stabilizes the AR in a conformation that masks or alters the nuclear localization signal (NLS), primarily located in the hinge region, hindering recognition by importin-α [1].
  • Disruption of AR Dimerization: AR homodimerization, mediated by interactions between the N-terminal domain (NTD) and the LBD (N/C interaction), is crucial for efficient nuclear translocation and DNA binding. TAS3681 binding to the LBD interferes with this N/C interaction, destabilizing functional dimers [1] [8].

Consequently, TAS3681 effectively suppresses AR occupancy on androgen response elements (AREs) within the promoters of target genes like PSA (KLK3), TMPRSS2, and UBE2C. Chromatin immunoprecipitation (ChIP) assays in VCaP and enzalutamide-resistant cells demonstrate a dose-dependent reduction in AR binding to the PSA enhancer following TAS3681 treatment, significantly exceeding the effect of enzalutamide in resistant models [1] [5]. This directly translates to potent inhibition of AR-driven transcription and proliferation, even in CRPC cells exhibiting high basal AR expression and signaling.

Table 2: Effect of TAS3681 on AR Nuclear Translocation and Transcriptional Activity in CRPC Models

Cell Line ModelResistance ProfileTAS3681 Effect on Nuclear AR (% Reduction)TAS3681 Effect on PSA mRNA (% Reduction)Enzalutamide Effect (Comparative)
VCaPAR Overexpression>80% (400 nM)>90% (400 nM)Minimal Reduction
SAS MDV No. 3-14Enzalutamide-Resistant>75% (400 nM)>85% (400 nM)No Significant Effect
LNCaP (WT AR)None (Androgen Sensitive)>90% (100 nM)>95% (100 nM)>80% Reduction
LNCaP F877L AR StableEnzalutamide-Resistant>70% (400 nM)>80% (400 nM)Agonist Activity (Stimulates Growth)

Data representative of results from [1] [5].

Dual Suppression of AR-Full Length (AR-FL) and AR Splice Variants (AR-Vs): Mechanistic Insights into AR-V7 Downregulation

A defining feature of TAS3681 is its ability to downregulate both AR-FL and constitutively active AR Splice Variants (AR-Vs), particularly AR-V7, addressing a major limitation of existing ARSIs which primarily target the LBD absent in AR-Vs [1] [5] [9]. This downregulation occurs primarily at the protein level through a novel mechanism:

  • Post-Translational Effect: TAS3681 accelerates the degradation of AR-FL and AR-V proteins. Experiments using the protein synthesis inhibitor cycloheximide (CHX) demonstrate significantly reduced half-lives of AR-FL and AR-V7 in TAS3681-treated enzalutamide-resistant SAS MDV No. 3-14 cells compared to controls or enzalutamide-treated cells [1] [7].
  • Translation Inhibition: Evidence suggests TAS3681 may also suppress the translation of AR mRNA, impacting both full-length and variant transcripts. Treatment with TAS3681, but not enzalutamide, reduces nascent AR-FL and AR-V7 protein synthesis in puromycin incorporation assays [1].
  • Impact on AR-V7 Function: Beyond reducing AR-V7 protein levels, TAS3681 acts as a direct antagonist of AR-V7 transcriptional activity. Although lacking an LBD, AR-V7 retains the N-terminal transactivation domain. TAS3681 binding to AR-FL (present in AR-V7 positive cells) or potentially interfering with AR-V7 dimerization/coregulator interactions suppresses its constitutive activity and nuclear function [1] [5].

This dual action – reducing variant protein levels and directly inhibiting their residual transcriptional function – translates to significant anti-tumor efficacy in vivo. In AR-V7-positive enzalutamide-resistant SAS MDV No. 3-14 xenograft models, oral administration of TAS3681 (15-22.5 mg/kg BID) induced potent tumor regression (>70% reduction in tumor volume), correlating with >80% reduction in intratumoral AR-FL and AR-V7 protein levels, as confirmed by Western blotting and immunohistochemistry [1] [5].

Impact on AR Mutants (F877L, T878A, H875Y/T878A): Overcoming Resistance to Second-Generation AR Signaling Inhibitors (ARSIs)

A critical advantage of TAS3681 is its retained activity against AR mutations that confer resistance to clinically used second-generation ARSIs. Functional characterization in engineered cell lines and patient-derived models reveals:

  • F877L Mutation: Commonly arises under enzalutamide or apalutamide selection, converting these antagonists into agonists. TAS3681 remains a pure antagonist in LNCaP cells stably expressing AR F877L, effectively suppressing DHT-induced and basal (mutant-driven) proliferation with an IC50 comparable to its activity against wild-type AR (18-25 nM) [1] [3]. In contrast, enzalutamide acts as an agonist, stimulating growth.
  • T878A Mutation: Associated with resistance to bicalutamide (agonist conversion) and altered specificity. TAS3681 binds effectively and antagonizes AR T878A (Ki = 23.8 nM) [7].
  • Double Mutants (F877L/T878A, H875Y/T878A): These clinically relevant double mutants confer strong resistance to enzalutamide (F877L/T878A) and darolutamide (H875Y/T878A, V716M). TAS3681 demonstrates potent antagonism against both double mutants. In luciferase reporter assays using COS-7 cells transfected with mutant ARs, TAS3681 (100 nM) suppressed mutant AR transcriptional activity by >90%, significantly outperforming enzalutamide or darolutamide, which showed minimal inhibition or even agonism [1] [3].
  • Other Mutants (V716M, H875Y): Associated with resistance to darolutamide. TAS3681 effectively blocks transcriptional activity driven by these single mutants [1] [3].

The structural basis for TAS3681's resilience against these mutations lies in its distinct binding mode within the LBD. Its interactions involve residues less commonly mutated (e.g., Leu-704, Asn-705, Trp-741, Arg-752) and are less disrupted by mutations like F877L or T878A compared to enzalutamide or darolutamide, which rely more heavily on interactions with residues 877 and 878 [1] [4].

Table 3: TAS3681 Activity Against AR Mutants Conferring Resistance to 2nd Gen ARSIs

AR MutationConfers Resistance ToTAS3681 Effect (Transcriptional Suppression)Comparative Enzalutamide EffectComparative Darolutamide Effect
F877LEnzalutamide, Apalutamide>90% Inhibition (Pure Antagonist)Agonist ActivityAntagonist
T878ABicalutamide>85% InhibitionPartial AgonistAntagonist
F877L/T878AEnzalutamide, Apalutamide>85% Inhibition (Pure Antagonist)Agonist ActivityPartial Agonist/Weak Antagonist
H875Y/T878ADarolutamide>80% InhibitionVariableAgonist/Weak Antagonist
V716MDarolutamide>90% InhibitionAntagonistWeak Antagonist/Partial Agonist
H875YDarolutamide>85% InhibitionAntagonistWeak Antagonist

Data based on AR transactivation reporter assays (e.g., MMTV-luc, PSA-luc) in transfected cell models (e.g., COS-7, HEK293) and proliferation assays in mutant AR-expressing LNCaP cells [1] [3] [7]. Concentration used typically 100-400 nM TAS3681.

Properties

Product Name

TAS3681

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

TAS3681; TAS-3681; TAS 3681.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.